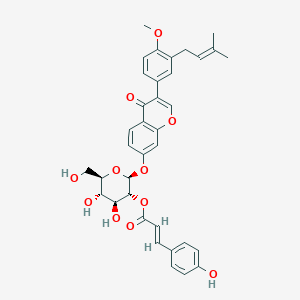![molecular formula C5H8N2O4 B136753 2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid CAS No. 133333-62-7](/img/structure/B136753.png)
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid, commonly known as "HIDA," is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. HIDA is a derivative of iminodiacetic acid and has been synthesized through various methods.
科学的研究の応用
HIDA has been widely used in various scientific research fields, including biochemistry, pharmacology, and medical imaging. One of the significant applications of HIDA is its use as a chelating agent in radiopharmaceuticals for hepatobiliary imaging. HIDA has also been used in the development of prodrugs and targeted drug delivery systems. In addition, HIDA has been used as a ligand in metal complexes for catalysis and as a precursor for the synthesis of other compounds.
作用機序
The mechanism of action of HIDA is not fully understood. However, it is known that HIDA acts as a chelating agent and forms complexes with various metals, including copper, zinc, and nickel. HIDA has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
HIDA has been shown to have various biochemical and physiological effects. In vitro studies have shown that HIDA can inhibit the growth of cancer cells and induce apoptosis. HIDA has also been shown to have antioxidant properties and can scavenge free radicals. In addition, HIDA has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using HIDA in lab experiments include its stability, low toxicity, and ease of synthesis. However, HIDA has some limitations, including its limited solubility in water and its potential to form complexes with other compounds in biological samples. Therefore, careful consideration should be given when designing experiments involving HIDA.
将来の方向性
There are several future directions for research involving HIDA. One area of research is the development of HIDA-based prodrugs and targeted drug delivery systems. Another area of research is the synthesis of HIDA derivatives with improved solubility and stability. In addition, further studies are needed to fully understand the mechanism of action of HIDA and its potential applications in various research fields.
Conclusion:
In conclusion, HIDA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. HIDA can be synthesized through various methods and has been used in the development of radiopharmaceuticals, prodrugs, and targeted drug delivery systems. HIDA has various biochemical and physiological effects and has potential applications in cancer treatment, antioxidant therapy, and anti-inflammatory therapy. Further research is needed to fully understand the mechanism of action of HIDA and its potential applications in various research fields.
合成法
HIDA can be synthesized through various methods, including the reaction of iminodiacetic acid with hydroxylamine hydrochloride, followed by the addition of sodium hydroxide. Another method involves the reaction of glycine with hydroxylamine hydrochloride and formaldehyde, followed by the addition of sodium hydroxide. The synthesized HIDA can be purified through column chromatography, recrystallization, or solvent extraction.
特性
CAS番号 |
133333-62-7 |
|---|---|
製品名 |
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid |
分子式 |
C5H8N2O4 |
分子量 |
160.13 g/mol |
IUPAC名 |
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid |
InChI |
InChI=1S/C5H8N2O4/c1-3(7-11)5(10)6-2-4(8)9/h11H,2H2,1H3,(H,6,10)(H,8,9)/b7-3+ |
InChIキー |
XFGJGGZAHMFYOF-XVNBXDOJSA-N |
異性体SMILES |
C/C(=N\O)/C(=O)NCC(=O)O |
SMILES |
CC(=NO)C(=O)NCC(=O)O |
正規SMILES |
CC(=NO)C(=O)NCC(=O)O |
同義語 |
Glycine, N-[2-(hydroxyimino)-1-oxopropyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate](/img/structure/B136673.png)
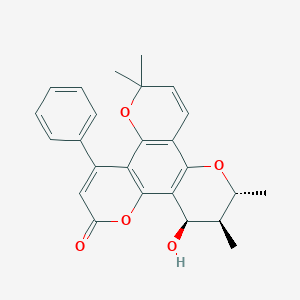
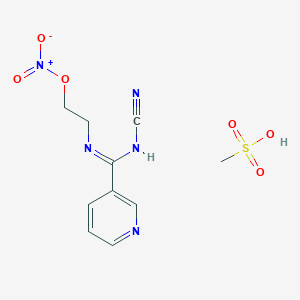
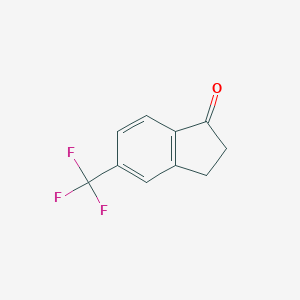




![2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B136697.png)
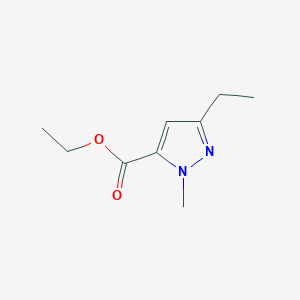

![Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B136700.png)
